molecular formula C19H16ClF2N3OS B2695683 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 897488-85-6

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2695683
CAS No.: 897488-85-6
M. Wt: 407.86
InChI Key: MRQIWQAHODVCCB-UHFFFAOYSA-N
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Description

Introduction to Benzothiazole-Piperazine Compounds

Benzothiazole-piperazine hybrids represent a critical class of heterocyclic compounds in pharmaceutical research. The benzothiazole moiety, characterized by a fused benzene and thiazole ring, provides a rigid aromatic scaffold that enhances molecular interactions with biological targets. Piperazine, a six-membered ring containing two nitrogen atoms, introduces conformational flexibility and improves solubility, enabling enhanced pharmacokinetic properties.

Historical Development of Benzothiazole-Piperazine Derivatives

The synthesis of benzothiazole derivatives dates to 1887, when A. W. Hofmann first produced 2-substituted benzothiazoles via cyclization reactions. Early methodologies relied on condensing 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides. Piperazine integration emerged later, driven by its utility in modulating receptor affinity and metabolic stability.

Key Milestones in Derivative Development
  • Anticancer Applications : In 2017, dihalo-substituted benzylpiperazine-benzothiazole derivatives demonstrated potent cytotoxic activity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines (IC$$_{50}$$ values: 2.8–4.1 µM). Compounds with 2,6-difluoro substitutions exhibited enhanced DNA intercalation and topoisomerase inhibition.
  • Antimicrobial Innovations : Pyrimidine-benzothiazole hybrids synthesized by Venkatesh et al. (2018) showed superior antibacterial activity (ZOI = 17–19 mm) against Staphylococcus aureus compared to ciprofloxacin. Fluorine substitutions at the phenyl ring improved membrane penetration.
  • Structural Optimization : Al-Harthy et al. (2018) developed piperazine-linked 2-arylbenzothiazoles, where the 7-chloro-4-methyl substitution pattern (as seen in the title compound) improved binding to bacterial tyrosine phosphatases.
Table 1: Structural Features of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
Component Role
Benzo[d]thiazole core Enhances aromatic stacking and enzyme inhibition
7-Chloro-4-methyl substitution Increases lipophilicity and target affinity
Piperazine linker Improves solubility and conformational flexibility
2,6-Difluorophenyl methanone Introduces electron-withdrawing effects for metabolic stability

The compound’s design builds on these historical advances, combining a halogenated benzothiazole for target engagement, a piperazine spacer for pharmacokinetic optimization, and a fluorinated aryl group to resist oxidative degradation. Molecular docking studies of analogous structures reveal stable interactions with acetylcholinesterase (binding affinity: −7.35 kcal/mol) and DNA gyrase, suggesting dual therapeutic potential.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF2N3OS/c1-11-5-6-12(20)17-16(11)23-19(27-17)25-9-7-24(8-10-25)18(26)15-13(21)3-2-4-14(15)22/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQIWQAHODVCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a synthetic organic molecule featuring a thiazole ring, which is commonly associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.

Structure and Properties

The compound's structure includes:

  • A thiazole ring , known for its diverse biological properties.
  • A piperazine moiety , often linked to neuroactive and psychoactive effects.
  • A difluorophenyl group , which may enhance lipophilicity and biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H16ClF2N3OS
Molecular Weight429.9 g/mol
CAS Number897488-97-0

The specific biochemical pathways affected by this compound are not fully elucidated. However, thiazole derivatives have been reported to exhibit a variety of biological activities due to their ability to interact with multiple targets within biological systems:

  • Antioxidant Activity : Thiazole compounds have shown potential in scavenging free radicals.
  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
  • Antimicrobial Properties : These compounds often demonstrate significant activity against various bacterial and fungal strains.

Anticholinesterase Activity

Research indicates that compounds similar to the target molecule exhibit strong AChE inhibitory activity. For instance, a study on thiazole derivatives showed IC50 values as low as 2.7 µM for AChE inhibition, suggesting that our compound may also possess similar properties .

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial efficacy. In vitro studies have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the piperazine ring may enhance this activity by facilitating better binding to bacterial targets.

Cytotoxic Effects

Some thiazole-based compounds have shown cytotoxic effects against cancer cell lines. For example, derivatives have been tested for their ability to inhibit tumor cell proliferation, indicating potential applications in oncology .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of thiazole derivatives were synthesized and evaluated for their biological activities, including AChE inhibition and antimicrobial properties. The results indicated that modifications in the thiazole structure significantly influenced biological outcomes .
  • Molecular Docking Studies :
    • Computational studies have been utilized to predict the binding interactions of thiazole derivatives with AChE. These studies provide insights into how structural variations affect inhibitory potency .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that thiazole derivatives exhibit favorable solubility profiles, which may enhance their bioavailability and therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Case Study: In vitro studies demonstrated that related compounds effectively inhibited the growth of several cancer cell lines, including prostate and breast cancer cells. The mechanism of action involved the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial properties against both bacteria and fungi.

Case Study: A study evaluated the antimicrobial efficacy of thiazole-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, indicating their potential as alternative antimicrobial agents .

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is associated with neuropharmacological activities. Research suggests that similar compounds can act as serotonin receptor modulators, contributing to antidepressant and anxiolytic effects .

Case Study: A series of behavioral assays demonstrated that thiazole-piperazine derivatives significantly reduced anxiety-like behaviors in animal models, supporting their potential use in treating anxiety disorders .

Synthesis and Optimization

The synthesis of This compound involves multiple steps, including the formation of the benzo[d]thiazole core followed by piperazine derivatization. Optimizing reaction conditions is crucial for enhancing yield and purity.

StepDescription
Formation of Benzo[d]thiazoleCyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Piperazine DerivatizationReaction with piperazine in the presence of a base such as potassium carbonate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with analogs reported in the literature, particularly in the use of aromatic heterocycles and piperazine linkers. Key comparisons include:

  • Benzo[b]thiophene Derivatives (): Compounds such as 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) and 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) feature benzo[b]thiophene cores instead of benzothiazole. Substituents like nitro (7f) and methoxy (8a) groups influence electronic properties and solubility. Unlike the target compound, these analogs lack fluorine substituents on the phenyl ring, which may reduce their metabolic stability compared to the 2,6-difluorophenyl group in the target .
  • Thiazole-Triazole Hybrids (): Compounds 4 and 5 from incorporate thiazole and triazole rings, with fluorophenyl and chlorophenyl substituents. The target’s 2,6-difluorophenyl group may adopt a planar conformation, enhancing π-π stacking interactions .
  • Imidazo-Triazolo Derivatives () :
    Complex structures like 1-(perfluorophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature fused heterocyclic systems. These compounds prioritize bulkier aromatic systems, which may limit bioavailability compared to the target’s simpler benzothiazole-piperazine scaffold .

Physicochemical Properties

Melting points, synthesis yields, and spectroscopic data highlight key differences:

Compound Name / ID Core Structure Substituents Melting Point (°C) Synthesis Yield (%) Notable Spectral Data (IR/NMR)
Target Compound Benzothiazole-piperazine 7-Cl, 4-Me; 2,6-diFPh-methanone Not reported Not reported Not available
7f () Benzo[b]thiophene 4-NO2Ph-piperazine 138–141 69 IR: ν(C=O) 1675 cm⁻¹; ν(NO₂) 1520 cm⁻¹
8a () Benzo[b]thiophene 4,7-diOMe; 4-Ph-piperazine 148–149 68.3 IR: ν(OH) 3420 cm⁻¹; ¹H-NMR: δ 3.85 (s, OCH₃)
4 () Thiazole-triazole 4-ClPh; 4-FPh-triazolyl Not reported High Crystallography: Planar fluorophenyl groups
  • Melting Points : The target’s 2,6-difluorophenyl group may lower its melting point compared to 7f and 8a due to reduced symmetry and weaker crystal packing.
  • Synthesis Yields: Piperazine coupling in 7f (69% yield) suggests moderate efficiency, but the target’s methanone linkage could require optimized conditions for higher yields.

Functional Group Effects

  • Fluorine Substitution : The 2,6-difluorophenyl group may offer better metabolic stability and lipophilicity than the 4-fluorophenyl groups in ’s compounds, which exhibit conformational flexibility .

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